molecular formula C6H12O3 B1200971 Methyl 3-hydroxypentanoate CAS No. 56009-31-5

Methyl 3-hydroxypentanoate

Cat. No.: B1200971
CAS No.: 56009-31-5
M. Wt: 132.16 g/mol
InChI Key: XHFXKKFVUDJSPJ-UHFFFAOYSA-N
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Description

Methyl 3-hydroxypentanoate, also known as Methyl γ-Hydroxyvalerate, is a colorless liquid with a fruity odor. It is commonly used in the fragrance industry as a flavoring agent. The molecular formula is C6H12O3 .


Synthesis Analysis

This compound can be synthesized by microbial asymmetric reduction of 3-oxopentanoic esters . It has been extensively employed as a starting material for the development of chiral ligands and catalysts, enabling precise control over stereochemistry in organic reactions .


Molecular Structure Analysis

The molecular structure of this compound consists of 6 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . It has 4 freely rotating bonds, 3 hydrogen bond acceptors, and 1 hydrogen bond donor . The polar surface area is 47 Å2 and the molar refractivity is 33.1±0.3 cm^3 .


Physical and Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 203.9±13.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.9 mmHg at 25°C . The enthalpy of vaporization is 51.2±6.0 kJ/mol and the flash point is 80.9±12.6 °C . The index of refraction is 1.427 .

Scientific Research Applications

  • Chemical Synthesis and Catalysis : Methyl 3-hydroxypentanoate is used in chemical synthesis, notably in cobalt carbonyl-catalyzed hydroesterification of butadiene with carbon monoxide and methanol to produce methyl 3-pentenoate and dimethyl adipate (Matsuda, 1973).

  • Organic Chemistry and Enantioselective Synthesis : It serves as a precursor in the synthesis of optically active compounds, illustrating its use in creating chiral molecules for pharmaceutical and chemical research (Chu et al., 1992).

  • Biocatalysis and Enzymatic Resolution : The compound is used in the study of biocatalysis, particularly in the resolution of chiral compounds using enzymes like Candida antarctica lipase B (García-Urdiales et al., 2009).

  • Synthesis of Organoleptic Compounds : this compound and its derivatives have applications in the synthesis of compounds with specific organoleptic properties, useful in perfumery and flavor industries (Snowden et al., 2005).

  • Biochemical and Pharmaceutical Research : It is involved in the synthesis of biologically active compounds and in the study of enzyme-catalyzed reactions, important for pharmaceutical research and drug development (Basu Baul et al., 2009).

  • Biorefinery and Green Chemistry : this compound is a key intermediate in biorefinery processes, showing the potential in the valorization of biomass-derived compounds (Geboers et al., 2014).

  • Tissue Engineering and Biomedical Applications : Derivatives of this compound, particularly polyhydroxyalkanoates, are explored for use in tissue engineering, showcasing its relevance in biomedical material science (Chen & Wu, 2005).

Safety and Hazards

Methyl 3-hydroxypentanoate should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Biochemical Analysis

Biochemical Properties

Methyl 3-hydroxypentanoate plays a significant role in biochemical reactions, particularly in the context of esterification and hydrolysis. It interacts with various enzymes, including esterases and lipases, which catalyze the hydrolysis of ester bonds. These interactions are crucial for the metabolism and breakdown of the compound within biological systems. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing its solubility and reactivity .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of enzymes involved in signal transduction. For instance, the compound may affect the phosphorylation status of proteins, thereby altering gene expression and cellular metabolism. Studies have indicated that this compound can impact cell proliferation and differentiation, highlighting its potential role in cellular development and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. The compound can bind to enzymes, either inhibiting or activating their activity. For example, it may act as a competitive inhibitor for certain esterases, preventing the hydrolysis of other ester substrates. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water or enzymes, leading to the formation of pentanoic acid and methanol. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological processes, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. High doses of this compound can result in toxic or adverse effects, including disruptions in metabolic pathways and cellular damage .

Metabolic Pathways

This compound is involved in several metabolic pathways, including esterification and hydrolysis. It interacts with enzymes such as esterases and lipases, which catalyze the breakdown of the ester bond, resulting in the formation of pentanoic acid and methanol. The compound can also affect metabolic flux and metabolite levels by influencing the activity of key enzymes in these pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can be influenced by its interactions with specific proteins and its solubility in different cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can participate in biochemical reactions and influence cellular processes .

Properties

IUPAC Name

methyl 3-hydroxypentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-3-5(7)4-6(8)9-2/h5,7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFXKKFVUDJSPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70337118
Record name Methyl 3-hydroxypentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56009-31-5
Record name Methyl 3-hydroxypentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of methyl-3-oxo-pentanoate (31) (20 g) noyori hydrogenation with RuCl2 [(S)-BINAP] (60 mg), in methanol was added. The flask was charged with hydrogen gas (5 atm) at 100° C. The resulting suspension was vigorously stirred for 48 hours. The reaction mixture was diluted with methanol and the combined organic layers were filtered through a Celite pad. The combined organic phases were evaporated in a rotary evaporator to yield the product (S) isomer of methyl-3-hydroxy-pentanoate (32). The methyl-3-hydroxy-pentanoate (secondary alcohol-32) was protected with TBDMSCl in the presence of imidazole in dichloro methane. The reaction mixture was stirred for 24 hours at room temperature. This reaction was quenched with aqueous saturated sodium bicarbonate and extracted with dichloro methane. The combined organic phases were dried over Na2SO4 and the combined organic phases were evaporated in a rotary evaporator to yield the TBS protected product (33). A stirred solution of ester was reduced with di-isobutyl aluminum hydride in dichloro methane at −78° C. for 5 hours. This reaction mixture was quenched with saturated aqueous sodium potassium tartarate. The combined organic and aqueous layers were filtered and organic layer was separated by separating funnel. The aqueous layer was extracted with dichloro methane. The combined organic phases were dried over Na2SO4 and the combined organic phases were evaporated in a rotary evaporator to yield the product primary alcohol (34) as a pale yellow liquid. The primary alcohol was protected with methane sulfonyl chloride in the presence of TEA in dichloromethane. The reaction mixture was stirred for 4 hours at 0° C. This reaction was quenched with aqueous saturated sodium bicarbonate and extracted with dichloro methane. The combined organic phases were dried over Na2SO4 and the combined organic phases were evaporated in a rotary evaporator to yield the methane sulfonyl protected product (35). The methane sulfonyl protected primary alcohol was stirred at 70° C. with NaN3 in DMF for 16 hours. A stirred solution of TBS protected secondary alcohol. This reaction was quenched with pre cooled ice water and extracted with diethyl ether. The combined organic phases were dried over Na2SO4. The combined organic phases were evaporated in a rotary evaporator to yield the azido product as a colorless liquid (36). This was deprotected with TBAF in tetrahydrofuran at room temperature. This reaction was quenched with saturated ammonium chloride solution and extracted with diethyl ether; the combined organic phases were dried over Na2SO4 and evaporated on rotary evaporator to yield the product 1-azido-3-pentanol (36A) as a colorless liquid.
Quantity
20 g
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reactant
Reaction Step One
[Compound]
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RuCl2
Quantity
60 mg
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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